molecular formula C18H23FN2O B1163276 Unii-Y2EP4G8GV6

Unii-Y2EP4G8GV6

Cat. No. B1163276
M. Wt: 302.4
InChI Key: AJOAHRJLOXOZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro PY-PICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

PET and Drug Research

Positron Emission Tomography (PET) is emerging as a significant tool in drug research, including for substances like Unii-Y2EP4G8GV6. PET helps in understanding the pharmacokinetic and pharmacodynamic properties of drugs in humans and animals, contributing significantly to drug development and understanding molecular mechanisms of drug action (Fowler et al., 1999).

Inclusion in Clinical Trials

Research highlights the importance of including diverse populations in clinical trials, including those with specific physiological conditions, to ensure the generalizability of research findings. This is relevant for the study of drugs like this compound (Persad et al., 2008).

Drug Discovery Perspectives

The advancement in molecular biology and genomic sciences is influencing drug discovery, including substances like this compound. This includes the use of recombinant proteins, monoclonal antibodies, and genome sciences to identify new treatment options (Drews, 2000).

Biomarkers and Surrogate Endpoints

Biomarker measurements are pivotal in therapeutic research, aiding in understanding the effects of interventions like this compound on molecular and cellular pathways, thereby enhancing our mechanistic understanding of clinical responses (Atkinson et al., 2001).

Pharmacogenetics Research

The NIH Pharmacogenetics Research Network emphasizes the correlation between genetic variation and drug response, which is crucial for understanding the effects of drugs like this compound (Giacomini et al., 2007).

Global Substance Registration System

The FDA and NCATS have developed a system for scientific descriptions of substances like this compound, crucial for medicine and translational research (Peryea et al., 2020).

Pharmacogenetics in Cancer Therapy

Pharmacogenetics studies how genetic variations impact drug response, important for the administration of cancer drugs like this compound (Relling & Dervieux, 2001).

Web Resources for Pharmacogenomics

Web resources play a significant role in pharmacogenomic research, aiding in understanding the impact of genetic variations on drug response, relevant for drugs like this compound (Zhang et al., 2015).

Mitochondrial Targeting in Drug Development

Mitochondrial targeting is an emerging field in drug development, enhancing the efficacy of drugs like this compound (Dong et al., 2010).

properties

Molecular Formula

C18H23FN2O

Molecular Weight

302.4

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H23FN2O/c19-10-4-1-5-13-21-14-16(15-8-2-3-9-17(15)21)18(22)20-11-6-7-12-20/h2-3,8-9,14H,1,4-7,10-13H2

InChI Key

AJOAHRJLOXOZKX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF

synonyms

(1-(5-fluoropentyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-Y2EP4G8GV6
Reactant of Route 2
Reactant of Route 2
Unii-Y2EP4G8GV6
Reactant of Route 3
Reactant of Route 3
Unii-Y2EP4G8GV6
Reactant of Route 4
Reactant of Route 4
Unii-Y2EP4G8GV6
Reactant of Route 5
Reactant of Route 5
Unii-Y2EP4G8GV6
Reactant of Route 6
Unii-Y2EP4G8GV6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.